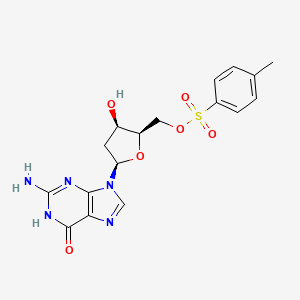
多巴胺 3-β-D-葡萄糖苷酸钠盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dopamine 3-β-D-Glucuronide Sodium Salt is a compound used in pharmaceutical testing . It is a metabolite of dopamine, a neurotransmitter that plays a significant role in the human nervous system . The compound has a molecular weight of 351.28 and a molecular formula of C14H18NNaO8 .
Chemical Reactions Analysis
While specific chemical reactions involving Dopamine 3-β-D-Glucuronide Sodium Salt are not available, it’s important to note that β-glucuronidase, a type of hydrolase, can catalyze the breakdown of glucuronides . This enzyme is widely distributed in mammalian tissues, body fluids, and microbiota, and abnormal changes in its activity are often associated with various diseases .科学研究应用
Biomedicine: Dopamine Regulation and Type 2 Diabetes
Summary of Application
Dopamine plays a crucial role in regulating several functions such as voluntary movements, spatial memory, motivation, sleep, arousal, feeding, immune function, maternal behaviors, and lactation . The role of dopamine in the pathophysiology of type 2 diabetes mellitus (T2D) and chronic complications associated with it is less clear .
Methods of Application or Experimental Procedures
The study involves a comprehensive review of recent evidence on the role of dopamine in regulating insular metabolism and activity, the pathophysiology of traditional chronic complications associated with T2D, and the pathophysiological interconnection between T2D and chronic neurological and psychiatric disorders characterized by impaired dopamine activity/metabolism .
Results or Outcomes
Reinforcing dopamine signaling is therapeutic in T2D, especially in patients with dopamine-related disorders, such as Parkinson’s and Huntington’s diseases, addictions, and attention-deficit/hyperactivity disorder . Certain medications approved for T2D (e.g., metformin, pioglitazone, incretin-based therapy, and gliflozins) may have a therapeutic role in such dopamine-related disorders due to anti-inflammatory and anti-oxidative effects, improvement in insulin signaling, neuroinflammation, mitochondrial dysfunction, autophagy, and apoptosis, restoration of striatal dopamine synthesis, and modulation of dopamine signaling associated with reward and hedonic eating .
Biomedicine: β-Glucuronidase Activity Detection
Summary of Application
β-Glucuronidase (β-GLU) is a type of hydrolase that is widely distributed in mammalian tissues, body fluids, and microbiota . Abnormal changes in β-GLU activity are often correlated with the occurrence of diseases and deterioration of water quality . Therefore, detection of β-GLU activity is of great significance in biomedicine and environmental health such as cancer diagnosis and water monitoring .
Methods of Application or Experimental Procedures
The study involves a comprehensive review of recent advances in the detection of β-GLU activity . The sensors for β-GLU activity detection, which have the advantages of rapid and reliable detection, have been attracting increased attentions . The principles, performances, and limitations of these β-GLU sensors, including colorimetric sensing, fluorescent sensing, electrochemical sensing for the determination of β-GLU activity, have been summarized and discussed .
Results or Outcomes
The detection of β-GLU activity is of significance not only in screening tumor lesions, but also in the monitoring of microbiological quality of water sources .
Biomedicine: Zidovudine Metabolism
Summary of Application
3’-Azido-3’-deoxythymidine β-D-glucuronide is the metabolite of zidovudine, a nucleoside reverse transcriptase inhibitor . Zidovudine is an antiretroviral medication used to prevent and treat HIV .
Methods of Application or Experimental Procedures
Zidovudine is used in pregnancy to reduce mother to infant transmission of HIV . Understanding the disposition of AZT in the fetus is necessary to optimize therapeutic regimens directed toward the fetus .
Results or Outcomes
The study of the metabolism of zidovudine helps in understanding its disposition in the fetus and optimizing therapeutic regimens directed toward the fetus .
未来方向
While specific future directions for Dopamine 3-β-D-Glucuronide Sodium Salt are not mentioned in the available resources, it’s worth noting that research into dopamine and its metabolites continues to be a significant area of interest. This is particularly true in the context of neurological diseases, given dopamine’s crucial role in the nervous system .
属性
CAS 编号 |
69975-91-3 |
|---|---|
产品名称 |
Dopamine 3-β-D-Glucuronide Sodium Salt |
分子式 |
C₁₄H₁₈NNaO₈ |
分子量 |
351.28 |
同义词 |
5-(2-Aminoethyl)-2-hydroxyphenyl β-D-Glucopyranosiduronic Acid Sodium Salt; Dopamine-3-O-glucuronide Sodium Salt; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



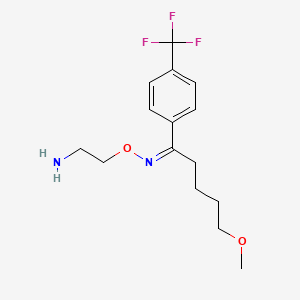
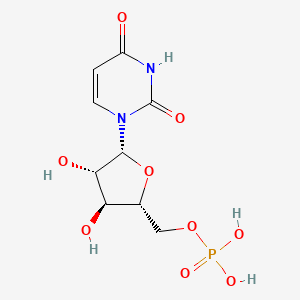
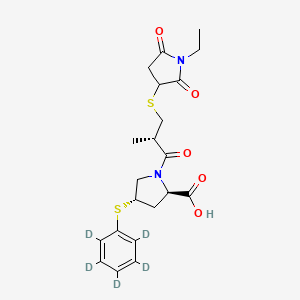
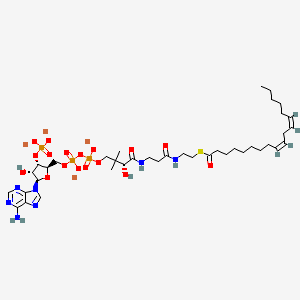
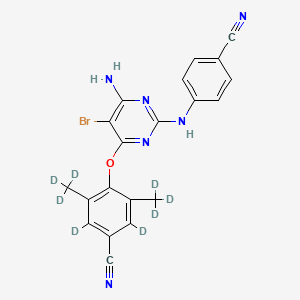
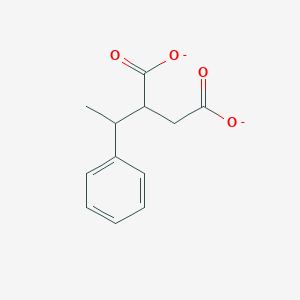

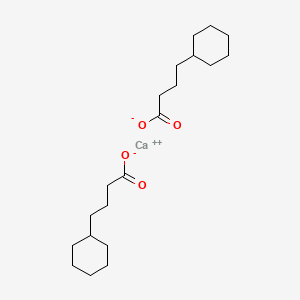

![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)
